molecular formula C12H16N2O4S B2584668 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid CAS No. 380339-63-9

3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2584668
CAS No.: 380339-63-9
M. Wt: 284.33
InChI Key: VJVSNPXBBRHNRF-UHFFFAOYSA-N
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Description

3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid (CAS: 862088-87-7) is a benzoic acid derivative featuring a 4-methylpiperazine moiety linked via a sulfonyl group at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₅N₂O₄S, with a molecular weight of 283.33 g/mol (calculated).

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVSNPXBBRHNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832436
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380339-63-9
Record name 3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid typically involves the reaction of 4-methylpiperazine with a sulfonyl chloride derivative of benzoic acid. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: Benzoic acid is reacted with thionyl chloride (SOCl2) to form benzoic acid sulfonyl chloride.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine (Et3N) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds based on the piperazine scaffold, including 3-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid, exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations .

Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 and HepG2 by modulating apoptotic pathways and influencing mitochondrial membrane potential . The ability to inhibit cell growth suggests its potential as a lead compound for developing new anticancer agents.

Pharmacological Applications

Opioid Receptor Antagonism
Research has shown that analogs of this compound can act as opioid receptor antagonists. Specifically, studies involving piperazine derivatives have indicated their efficacy in inhibiting specific opioid receptors, which could have implications for pain management therapies .

Hypoglycemic Effects
Pharmacological evaluations of related compounds have revealed hypoglycemic activities, suggesting that derivatives of this compound may be beneficial in managing diabetes through their influence on glucose metabolism .

Material Science

Polymer Chemistry
In material science, the sulfonamide group is known for enhancing the solubility and thermal stability of polymers. Research has explored the incorporation of this compound into polymer matrices to improve their mechanical properties and thermal resistance. The presence of the piperazine ring contributes to the overall stability and functionality of the resulting materials .

Table 1: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound AMRSA0.39
Compound BE. coli1.25
Compound CP. aeruginosa0.78

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-70.34Induces apoptosis via mitochondrial pathway
HepG20.80Modulates pro-apoptotic proteins
A5490.88Inhibits cell proliferation

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of several sulfonamide derivatives against biofilm-forming bacteria, revealing that certain modifications to the piperazine moiety significantly enhanced antimicrobial activity .

Case Study 2: Cancer Cell Apoptosis
In another investigation, researchers examined the effects of this compound on breast cancer cells, documenting a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and Bax expression .

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The sulfonyl group can interact with active sites of enzymes, leading to inhibition of their activity. The piperazine ring can enhance binding affinity to biological targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid and its analogs:

Compound Name Substituent Position/Group Molecular Weight (g/mol) Melting Point (°C) Key Features References
This compound 3-sulfonyl, 4-methylpiperazine 283.33 N/A Enhanced solubility, sulfonamide pharmacophore
3-(4-Methylpiperazin-1-yl)benzoic acid 3-piperazine (no sulfonyl) 220.26 187–190 Direct piperazine linkage, basicity
4-(4-Methylpiperazin-1-yl)benzoic acid 4-piperazine (no sulfonyl) 220.26 N/A Positional isomer, altered spatial activity
3-(Piperazin-1-yl)benzoic acid hydrochloride 3-piperazine (no methyl) 234.3 N/A Unmethylated piperazine, increased polarity
4-[3-(4-Methylpiperazin-1-yl)propoxy]benzoic acid 4-oxypropyl-piperazine 278.35 N/A Flexible linker, potential for improved bioavailability
3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid 3-piperazine, 4-methylsulfonyl 298.36 N/A Dual substituents, steric effects

Functional Group Impact

  • Sulfonyl vs. Direct Piperazine Linkage : The sulfonyl group in the target compound introduces strong electron-withdrawing effects, increasing acidity (pKa ~2-3 for sulfonic acids) compared to analogs like 3-(4-Methylpiperazin-1-yl)benzoic acid (pKa ~4-5 for benzoic acid) .
  • Positional Isomerism : The 3-substituted sulfonyl group in the target compound may enhance binding to enzymes or receptors compared to 4-substituted analogs due to spatial orientation differences .
  • Methyl Group on Piperazine: The 4-methyl group reduces basicity (pKa ~7.5 for methylpiperazine vs.

Challenges and Opportunities

  • Solubility Limitations : Sulfonyl-containing analogs may require formulation adjustments due to high crystallinity .
  • Patent Landscape : Structural modifications (e.g., hydrochloride salts in ) are being explored to circumvent existing patents .

Biological Activity

3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a benzoic acid moiety, with a piperazine ring that enhances its binding affinity to biological targets. The presence of the sulfonyl group is crucial for its interaction with enzymes and receptors, potentially leading to inhibition or modulation of their activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites on enzymes, leading to inhibition. This mechanism is particularly relevant in drug design where such interactions can be exploited for therapeutic benefits.
  • Receptor Binding : The piperazine moiety improves the compound's binding affinity, making it a valuable scaffold in the development of drugs targeting various receptors involved in disease processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing similar piperazine structures have shown significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
2a4T10.23
2aHepG20.80
2aMCF-70.34

These findings suggest that modifications in the piperazine ring can enhance or reduce anticancer efficacy depending on the substituents used .

Mechanism of Induction of Apoptosis

Studies have demonstrated that compounds similar to this compound can induce apoptosis through mitochondrial pathways:

  • Caspase Activation : Increased levels of cleaved caspase-3 and Bax proteins indicate that these compounds promote apoptosis via mitochondrial pathways .
  • Mitochondrial Membrane Potential : Treatment with these compounds has been shown to decrease mitochondrial membrane potential, further supporting their role in inducing cell death .

In Vivo Studies

In vivo studies using mouse models have indicated that compounds similar to this compound exhibit modest anti-tumor effects. For example, administration resulted in reduced tumor growth with acceptable safety profiles observed through routine blood analyses and organ morphology examinations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at specific positions on the piperazine ring or benzoic acid moiety can significantly influence biological activity. For instance, substituting different alkyl groups at the N4 position of the piperazine has been linked to varying levels of antiproliferative activity against cancer cell lines .

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